![molecular formula C16H16N2O2S2 B5778737 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide](/img/structure/B5778737.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach includes the reaction of 2-mercaptoaniline with acid chlorides . Industrial production methods often utilize microwave irradiation to reduce reaction time and improve yields .
Chemical Reactions Analysis
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Dess-Martin periodinane to form benzothiazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzothiazole ring.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide involves its interaction with specific molecular targets. It can inhibit the growth of microorganisms by interfering with their metabolic pathways . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide can be compared with other benzothiazole derivatives, such as:
2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol: This compound also exhibits antimicrobial properties but has a different structural configuration.
N-(6-chlorobenzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Known for its anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-3-22(19,20)18-13-7-5-12(6-8-13)16-17-14-9-4-11(2)10-15(14)21-16/h4-10,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDVRHUHLIHXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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